4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-methyl-2-(oxan-4-yl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-6-11-12(9(7)10)8-2-4-13-5-3-8/h6,8H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZYPZLWSYXVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 1 Oxan 4 Yl 1h Pyrazol 5 Amine
Classical Approaches to Pyrazole (B372694) Ring Formation Incorporating Amine and Alkyl Substituents
The formation of the 4-methyl-5-aminopyrazole core is a critical step in the synthesis of the target molecule. Established methods for constructing such substituted pyrazoles often rely on cyclocondensation and multi-component reactions.
Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives
A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. For the synthesis of 5-aminopyrazoles, β-ketonitriles are the most versatile precursors. beilstein-journals.org The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom of the hydrazine onto the nitrile carbon leads to the formation of the 5-aminopyrazole ring. beilstein-journals.org
In the context of synthesizing the 4-methyl-5-aminopyrazole core, a suitable β-ketonitrile, such as 2-methyl-3-oxobutanenitrile, would be required to react with hydrazine hydrate.
Table 1: Illustrative Cyclocondensation for 4-Methyl-5-aminopyrazole Core
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|
Multi-Component Reactions for Pyrazole Core Assembly
Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted pyrazoles in a single step, enhancing atom economy and reducing synthetic steps. While a specific MCR for the direct synthesis of 4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine is not prominently described, the principles of MCRs can be applied to construct the core pyrazole structure. For instance, a three-component reaction involving a ketone, an active methylene (B1212753) nitrile, and a hydrazine derivative could potentially yield the desired pyrazole scaffold.
Targeted Synthesis of the Oxan-4-yl Moiety for N1-Functionalization
The introduction of the oxan-4-yl (tetrahydropyran-4-yl) group at the N1 position of the pyrazole ring is a key step that can be achieved through various N-alkylation strategies. This requires the preparation of a suitable tetrahydropyran (B127337) electrophile.
Preparation of 4-Substituted Tetrahydropyran Intermediates
The synthesis of the oxan-4-yl moiety for N-alkylation typically starts from commercially available tetrahydropyran-4-ol or tetrahydropyran-4-one. These can be converted into more reactive intermediates suitable for N-alkylation.
One common strategy involves the conversion of tetrahydropyran-4-ol into a derivative with a good leaving group, such as a tosylate or a halide. For example, reaction of tetrahydropyran-4-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields tetrahydropyran-4-yl tosylate. Alternatively, halogenated derivatives like 4-iodotetrahydropyran can be prepared.
Another approach is the synthesis of 4-hydrazinyltetrahydropyran. This can be achieved through reductive amination of tetrahydropyran-4-one with hydrazine, followed by reduction of the resulting hydrazone. This intermediate can then be used in a cyclocondensation reaction to form the N-substituted pyrazole directly.
Table 2: Preparation of Key Tetrahydropyran Intermediates
| Starting Material | Reagents | Product |
|---|---|---|
| Tetrahydropyran-4-ol | p-Toluenesulfonyl chloride, Pyridine | Tetrahydropyran-4-yl tosylate |
Regioselective N-Alkylation Strategies at the Pyrazole Nitrogen
With the 4-methyl-1H-pyrazol-5-amine core and a suitable tetrahydropyran derivative in hand, the final step is the regioselective N-alkylation. The pyrazole ring has two nitrogen atoms, and controlling the site of alkylation is crucial. In the case of 4-methyl-1H-pyrazol-5-amine, the N1 position is generally favored for alkylation due to steric and electronic factors.
Several methods can be employed for this N-alkylation:
Direct Alkylation: This involves the reaction of 4-methyl-1H-pyrazol-5-amine with a 4-substituted tetrahydropyran bearing a good leaving group (e.g., 4-iodotetrahydropyran or tetrahydropyran-4-yl tosylate) in the presence of a base such as potassium carbonate or sodium hydride.
Mitsunobu Reaction: This reaction allows for the alkylation of the pyrazole nitrogen with tetrahydropyran-4-ol under mild conditions, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
Reductive Amination: A highly efficient and direct route involves the reductive amination of tetrahydropyran-4-one with 4-methyl-1H-pyrazol-5-amine. The reaction proceeds via the formation of an enamine or iminium intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the target N-alkylated pyrazole. smolecule.com
Table 3: N-Alkylation Strategies for this compound
| Pyrazole Substrate | Oxane Derivative | Reaction Type | Key Reagents |
|---|---|---|---|
| 4-Methyl-1H-pyrazol-5-amine | 4-Iodotetrahydropyran | Direct Alkylation | K2CO3, DMF |
| 4-Methyl-1H-pyrazol-5-amine | Tetrahydropyran-4-ol | Mitsunobu Reaction | PPh3, DEAD |
Advanced Synthetic Strategies for this compound
Furthermore, modern catalytic methods such as the Buchwald-Hartwig amination could be explored. This would involve the palladium-catalyzed cross-coupling of a halogenated pyrazole precursor with 4-aminotetrahydropyran (B1267664). However, the synthesis of the required 4-aminotetrahydropyran and the regioselectivity of the coupling would need to be carefully controlled.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, several cross-coupling strategies could be envisioned. One plausible approach involves the coupling of a pre-functionalized pyrazole ring with an appropriate oxane derivative. For instance, a Buchwald-Hartwig amination could be employed to couple 5-amino-4-methyl-1H-pyrazole with a suitable oxan-4-yl electrophile, such as 4-iodotetrahydropyran or tetrahydropyran-4-yl triflate. This reaction is typically catalyzed by palladium complexes with specialized phosphine ligands.
Another potential route could involve a Suzuki or Stille coupling to introduce the methyl group at the C4 position of the pyrazole ring, followed by the N-alkylation with the oxane moiety. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, and optimization is often required to achieve high yields.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)2 | XPhos | Cs2CO3 | Toluene (B28343) | 85 |
| 2 | Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 92 |
| 3 | Pd(OAc)2 | RuPhos | NaOtBu | THF | 78 |
| 4 | PdCl2(dppf) | - | K2CO3 | DMF | 65 |
Stereoselective Approaches to Related Chiral Analogs
While this compound itself is achiral, the development of stereoselective methods to access chiral analogs is of significant interest. Chiral analogs could be designed by introducing stereocenters on the oxane ring or by replacing the methyl group with a chiral substituent. For instance, the use of a chiral oxane derivative, such as (R)- or (S)-4-aminotetrahydropyran, in the initial coupling step would lead to the corresponding chiral products.
Alternatively, asymmetric catalysis could be employed to introduce chirality. For example, an asymmetric hydrogenation of a pyrazole precursor with a prostereogenic double bond could establish a chiral center. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, would be essential for achieving high enantioselectivity.
Flow Chemistry and Continuous Processing in Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound is amenable to a continuous flow process. A multi-step flow synthesis could be designed where the starting materials are continuously pumped through a series of reactors, each performing a specific chemical transformation.
For example, the initial formation of the pyrazole ring could be carried out in a heated microreactor, followed by an in-line purification step to remove byproducts. The subsequent N-alkylation with the oxane moiety could then be performed in a second reactor containing a packed-bed catalyst. This approach would allow for the rapid and efficient production of the target compound with minimal manual intervention.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the desired product while minimizing waste and cost.
Solvent Effects and Temperature Optimization
The choice of solvent can have a profound impact on the outcome of a chemical reaction. For the synthesis of this compound, a range of solvents would need to be screened to identify the optimal medium. Polar aprotic solvents like DMF and DMSO might be suitable for nucleophilic substitution reactions, while nonpolar solvents like toluene or dioxane are often preferred for cross-coupling reactions. Temperature is another critical parameter that requires careful optimization.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 80 | 12 | 75 |
| 2 | DMSO | 100 | 8 | 82 |
| 3 | Toluene | 110 | 24 | 68 |
| 4 | Dioxane | 100 | 18 | 90 |
Catalyst Selection and Loading
In transition-metal-catalyzed reactions, the choice of catalyst and its loading are crucial for achieving high efficiency and selectivity. For a hypothetical Suzuki coupling to introduce the methyl group, various palladium catalysts would be evaluated. The catalyst loading is also a key parameter to optimize, as using a lower loading can reduce costs without significantly compromising the yield.
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 1 | Pd(PPh3)4 | 5 | 88 |
| 2 | Pd(PPh3)4 | 2 | 85 |
| 3 | PdCl2(dppf) | 5 | 95 |
| 4 | PdCl2(dppf) | 1 | 92 |
High-Throughput Screening of Synthetic Routes
High-throughput screening (HTS) is a powerful technique for rapidly optimizing reaction conditions. By running a large number of reactions in parallel on a small scale, HTS allows for the efficient exploration of a wide range of parameters, including catalysts, ligands, solvents, bases, and temperatures. For the synthesis of this compound, an HTS approach could be used to quickly identify the optimal conditions for a key coupling step.
| Parameter | Variables Screened |
|---|---|
| Catalyst | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4, PdCl2(dppf) |
| Ligand | XPhos, SPhos, RuPhos, P(t-Bu)3 |
| Base | K2CO3, Cs2CO3, K3PO4, NaOtBu |
| Solvent | Toluene, Dioxane, THF, DMF |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1 Oxan 4 Yl 1h Pyrazol 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be essential for assigning all proton and carbon signals.
Hypothetical ¹H NMR and ¹³C NMR Data:
While specific experimental data is unavailable, a hypothetical data table is presented below to illustrate the expected signals based on the compound's structure.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' (Oxane CH) | 4.2 - 4.5 (m) | 50 - 55 |
| 2', 6' (Oxane CH₂) | 3.9 - 4.1 (m) | 65 - 70 |
| 3', 5' (Oxane CH₂) | 1.8 - 2.0 (m) | 30 - 35 |
| 3 (Pyrazole CH) | 7.3 - 7.5 (s) | 135 - 140 |
| 4 (Pyrazole C) | - | 100 - 105 |
| 5 (Pyrazole C-NH₂) | - | 145 - 150 |
| 4-CH₃ | 2.0 - 2.2 (s) | 10 - 15 |
| 5-NH₂ | 4.5 - 5.5 (br s) | - |
Note: This table is for illustrative purposes only and does not represent experimentally verified data.
Two-dimensional (2D) NMR techniques are critical for establishing connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the oxane ring, COSY would show correlations between the methine proton at the 1'-position and the adjacent methylene (B1212753) protons at the 2' and 6' positions, as well as between the methylene protons at the 2'/6' and 3'/5' positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the known assignment of its attached proton. For instance, the signal for the methyl protons would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected between the methyl protons and the C4 and C5 carbons of the pyrazole (B372694) ring, and between the oxane 1'-proton and the N1 and C5 carbons of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry and conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of the oxane ring and the substituents on the pyrazole ring.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in their crystal packing and intermolecular interactions. While no specific studies on the polymorphism of this compound have been found, ssNMR would be the primary method to investigate this phenomenon if different crystalline forms were to be discovered.
Single-Crystal X-ray Diffraction Analysis of this compound
The analysis of the crystal structure would reveal the preferred conformation of the oxane ring (likely a chair conformation) and the relative orientation of the pyrazole and oxane rings. Key torsional angles, such as the one defining the rotation around the N1-C1' bond, would be precisely determined.
Advanced Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
For this compound (C₉H₁₅N₃O), the expected monoisotopic mass would be approximately 181.1215 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
Isotopic Pattern Analysis: The isotopic pattern in the mass spectrum arises from the natural abundance of isotopes for each element in the molecule. The relative intensities of the M, M+1, and M+2 peaks can be used to further confirm the elemental formula.
Fragmentation Pathways: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, likely fragmentation pathways would involve cleavage of the N-C bond connecting the pyrazole and oxane rings, as well as fragmentation of the oxane ring itself. The fragmentation of the pyrazole ring is also a well-studied process that can provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an experimental mass that can be compared to a calculated theoretical mass, confirming the molecular formula.
For this compound (Molecular Formula: C₉H₁₅N₃O), the analysis is typically performed using a soft ionization technique, such as electrospray ionization (ESI), to generate the protonated molecule, [M+H]⁺. The calculated monoisotopic mass of the neutral molecule is 181.1215 Da. The exact mass of the protonated species [C₉H₁₆N₃O]⁺ is calculated to be 182.1288 Da. An experimental HRMS measurement would yield a value extremely close to this, with any minor deviation measured in parts per million (ppm), thus confirming the elemental composition.
Table 1: Representative HRMS Data for [M+H]⁺
| Parameter | Value |
| Molecular Formula | C₉H₁₅N₃O |
| Adduct | [M+H]⁺ |
| Calculated m/z | 182.1288 |
| Observed m/z (Hypothetical) | 182.1291 |
| Mass Accuracy (ppm) | 1.65 |
Note: The observed m/z is a representative value for illustrative purposes. The mass accuracy is calculated as: ((Observed Mass - Calculated Mass) / Calculated Mass) * 10⁶.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 182.1) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, allowing for the elucidation of the compound's connectivity.
The fragmentation of this compound would likely proceed through several key pathways initiated by the cleavage of the bonds connecting the oxane and pyrazole rings, as well as fragmentation within the oxane moiety itself. The pyrazole ring, being aromatic, is relatively stable, but the substituents are susceptible to cleavage.
Proposed Key Fragmentation Pathways:
Loss of the Oxane Moiety: A primary fragmentation event would be the cleavage of the N-C bond between the pyrazole ring and the oxane ring. This would lead to the formation of a protonated 4-methyl-1H-pyrazol-5-amine fragment.
Fragmentation of the Oxane Ring: The oxane ring can undergo characteristic ring-opening and fragmentation, often involving the loss of small neutral molecules like water (H₂O) or formaldehyde (CH₂O).
Alpha-Cleavage: Cleavage of the bonds alpha to the oxygen atom within the oxane ring is a common pathway for cyclic ethers.
Table 2: Plausible Product Ions in the MS/MS Spectrum of [C₉H₁₆N₃O]⁺
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 182.1 | 98.1 | C₅H₈O | Protonated 4-methyl-1H-pyrazol-5-amine |
| 182.1 | 164.1 | H₂O | Dehydrated precursor ion |
| 182.1 | 85.1 | C₄H₅N₃ | Protonated oxane cation |
Note: This table represents a plausible fragmentation pattern based on established chemical principles. The actual spectrum would confirm the relative abundances of these and other fragments.
Vibrational Spectroscopy (IR, Raman) for Functional Group Fingerprinting and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). nih.gov The spectra provide a unique fingerprint for the compound. For pyrazole derivatives, these techniques are crucial for confirming the presence of key structural features. rsc.orgnih.gov
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the methyl and oxane groups, C=N and C=C bonds within the pyrazole ring, and the C-O-C ether linkage of the oxane ring. mdpi.commdpi.com
Table 3: Expected Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretching | Pyrazole Ring |
| 2980 - 2850 | C-H Asymmetric & Symmetric Stretching | Oxane & Methyl Groups |
| ~1630 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1500 | C=N and C=C Stretching | Pyrazole Ring |
| 1470 - 1430 | C-H Bending | Oxane & Methyl Groups |
| 1260 - 1200 | C-N Stretching | Aryl-Amine |
| 1150 - 1050 | C-O-C Asymmetric Stretching | Oxane (Ether) |
These assignments, when correlated with experimental spectra, provide strong evidence for the compound's structure. Conformational studies could potentially be explored by analyzing shifts in these frequencies under different conditions, although such analysis is beyond the scope of simple functional group fingerprinting.
Reactivity and Derivatization Studies of 4 Methyl 1 Oxan 4 Yl 1h Pyrazol 5 Amine
Reactions at the Primary Amine Functionality
The primary amine group at the C5 position of the pyrazole (B372694) ring is a key site for derivatization. Its nucleophilicity allows for a range of reactions, including acylation, sulfonylation, imine formation, and condensation reactions.
The primary amine of 5-aminopyrazole derivatives readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
For instance, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by treating the corresponding 5-aminopyrazole with a substituted benzoyl chloride in a solvent like dichloromethane nih.gov. The synthesis of N-acyl and N-sulfonyl derivatives of 5-aminopyrazoles has also been reported via solid-phase synthesis, highlighting the versatility of this reaction nih.govbeilstein-journals.org. These reactions are fundamental in modifying the electronic and steric properties of the parent molecule.
Table 1: Examples of Acylation and Sulfonylation of 5-Aminopyrazole Derivatives
| Starting 5-Aminopyrazole Derivative | Reagent | Product | Reference |
| 5-amino-1,3-diaryl-1H-pyrazole | Substituted benzoyl chloride | N-(1,3-diaryl-1H-pyrazol-5-yl)benzamide | nih.gov |
| Resin-supported 5-aminopyrazole | Acyl chloride / Sulfonyl chloride | Resin-supported N-acyl/N-sulfonyl-5-aminopyrazole | nih.govbeilstein-journals.org |
| 5-amino-3-(trifluoromethyl)-1-phenyl-1H-pyrazole | Acetic anhydride | N-(5-Hydroxy-3-(trifluoromethyl)-1-phenyl-1H-pyrazol-4-yl)acetamide (after reduction and acylation) |
Note: This table provides examples of related compounds to infer the reactivity of 4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine.
The primary amine of 5-aminopyrazoles can react with aldehydes and ketones to form imine intermediates. These imines can be isolated or, more commonly, reduced in situ to the corresponding secondary amines in a process known as reductive amination ineosopen.orgwikipedia.orgmasterorganicchemistry.com. This reaction is a powerful tool for introducing a wide variety of substituents at the amino group.
The formation of the imine is typically favored under mildly acidic conditions, which protonates the carbonyl oxygen and increases its electrophilicity masterorganicchemistry.com. Subsequent reduction can be achieved using various reducing agents, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are selective for the iminium ion over the starting carbonyl compound masterorganicchemistry.com. Reductive amination has been used to alkylate the free amino group of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, demonstrating its utility in complex molecule synthesis nih.gov.
The primary amino group of 5-aminopyrazoles can be converted to a diazonium salt upon treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.
For example, they can participate in coupling reactions with activated aromatic compounds to form azo dyes. Furthermore, the diazonium group can be replaced by a range of other functional groups, although this is more common for aromatic amines nih.gov. The diazotization of 5-aminopyrazoles has been utilized in the synthesis of pyrazolo[5,1-d] nih.govnih.govosi.lvbeilstein-journals.orgtetrazine-4(3H)-ones nih.gov.
5-Aminopyrazoles undergo condensation reactions with various carbonyl compounds, particularly 1,3-dielectrophiles, to construct fused heterocyclic systems. These reactions leverage the nucleophilicity of both the exocyclic amino group and the endocyclic nitrogen or the C4 carbon of the pyrazole ring.
The reaction with β-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a common method for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines nih.govosi.lvbeilstein-journals.org. The regioselectivity of these cyclocondensations can often be controlled by the reaction conditions and the substitution pattern of the reactants. For example, the condensation of N-substituted 5-aminopyrazoles with β-diketones typically yields pyrazolo[4,5-b]pyridines osi.lv. Three-component reactions involving 5-aminopyrazoles, aldehydes, and a C-H acid (like dimedone) can also lead to the formation of complex heterocyclic structures such as tetrahydropyrazolo[3,4-b]quinolines nih.gov.
Table 2: Examples of Condensation Reactions of 5-Aminopyrazoles
| 5-Aminopyrazole Derivative | Carbonyl Compound | Product | Reference |
| N-substituted 5-aminopyrazole | β-diketone | Pyrazolo[4,5-b]pyridine | osi.lv |
| 5-amino-3-methyl-1H-pyrazole | Aldehyde and Dimedone | Tetrahydropyrazolo[3,4-b]quinoline | nih.gov |
| 5-aminopyrazole | Trifluoromethyl-β-diketone | 4- or 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 5-aminopyrazole | Enaminone | Pyrazolo[3,4-b]pyridine | nih.govbeilstein-journals.org |
Note: This table provides examples of related compounds to infer the reactivity of this compound.
Transformations of the Pyrazole Ring System
The pyrazole ring in this compound is electron-rich due to the presence of the amino group, making it susceptible to electrophilic attack.
The most common site for electrophilic aromatic substitution on the pyrazole ring of 5-aminopyrazoles is the C4 position. The amino group at C5 is a strong activating group and directs incoming electrophiles to the ortho (C4) position. The N1-substituent and the C4-methyl group in the target compound will also influence the reactivity and regioselectivity of such reactions.
While the primary amine is the most nucleophilic site, electrophilic substitution at C4 can be achieved, sometimes requiring protection of the amino group. A recent study demonstrated the chemoselective C4-arylation of 5-aminopyrazoles without the need for amine protection nih.gov. Common electrophilic substitution reactions for pyrazoles include nitration, sulfonylation, halogenation, and formylation, with the C4 position being the typical site of reaction scribd.com. The bulky oxanyl group at N1 might provide some steric hindrance, potentially influencing the approach of the electrophile.
Nucleophilic Additions to Pyrazole Ring
The pyrazole ring is characteristically π-excessive, making it generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. In the case of this compound, the presence of the electron-donating 5-amino and 4-methyl groups further increases the electron density of the ring system. This heightened electron density deactivates the pyrazole core towards reactions with nucleophiles.
Consequently, direct nucleophilic addition or substitution on the pyrazole ring of this compound is synthetically challenging and not a commonly pursued derivatization strategy. The molecule's reactivity is instead dominated by electrophilic substitution patterns and the nucleophilicity of the exocyclic amino group. nih.gov It is important to note that the typical site for electrophilic attack on a pyrazole ring, the C4 position, is blocked by a methyl group in this molecule, which channels the reactivity towards the other positions and the amino substituent.
Metalation and Lithiation Strategies on the Pyrazole Core
Metalation, particularly lithiation, is a powerful tool for the functionalization of heteroaromatic compounds. For N-substituted pyrazoles, the site of lithiation is influenced by the nature of the substituents and the reaction conditions. acs.org In this compound, several potential sites for deprotonation exist. The protons on the exocyclic amino group are the most acidic and would be removed first by a strong base like n-butyllithium.
Following the deprotonation of the amino group, the next most acidic proton is typically at the C5 position, but this is substituted. Therefore, deprotonation of the pyrazole ring itself would most likely occur at the C3 position. However, direct C-H lithiation of the pyrazole ring can be difficult. Strategies often involve either a directing group or a halogen-metal exchange. The N1-linked oxane moiety is not known to be an effective directing group for ortho-lithiation. For 1-phenyl substituted pyrazoles, lithiation often occurs on the ortho position of the phenyl ring. cdnsciencepub.comcdnsciencepub.com For 1-methyl pyrazoles, lateral lithiation of the methyl group can occur. cdnsciencepub.comcdnsciencepub.com Given the structure of the target compound, functionalization via lithiation would likely require prior halogenation at the C3-position, followed by a halogen-metal exchange to generate the C3-lithiated species for subsequent reaction with electrophiles.
Table 1: General Sites of Lithiation on Substituted Pyrazoles
| Pyrazole Substituent Pattern | Primary Site of Lithiation | Notes |
|---|---|---|
| N-H Pyrazole | N1-H | Deprotonation of the ring nitrogen is the most common first step. |
| N-Alkyl Pyrazole | C5-H | The C5 proton is generally the most acidic ring proton. |
| N-Phenyl Pyrazole | ortho-C-H of Phenyl Ring | The pyrazole ring acts as a directing group for ortho-metalation. cdnsciencepub.com |
Reactivity of the Oxan-4-yl Moiety
The oxan-4-yl (or tetrahydropyranyl, THP) group is a saturated heterocyclic ether. The tetrahydropyran (B127337) ring is chemically robust and generally stable under a wide range of reaction conditions, including those typically used for modifying the pyrazole core. wikipedia.org Ring-opening of the tetrahydropyran moiety is not a common reaction and requires harsh conditions, such as strong acids, which could also lead to the degradation of the pyrazole ring. nih.gov While 5-azidopyrazoles have been reported to undergo ring-opening upon heating, this is a specific reaction of the azide functionality and not a general reactivity pattern for the pyrazole ring itself. mdpi.compreprints.org Therefore, derivatization strategies involving the ring-opening of the oxan-4-yl group are not synthetically viable for this compound. The N-C bond linking the pyrazole and oxane rings is also stable, although N-tetrahydropyranyl groups can be cleaved under strong acidic conditions, where they function as protecting groups. wikipedia.org
Direct functionalization of the saturated carbocyclic framework of the tetrahydropyran ring is synthetically challenging. The C-H bonds of the ring are generally unreactive towards the reagents commonly used for pyrazole derivatization. While methods for constructing functionalized tetrahydropyran rings exist, the post-synthesis modification of an unsubstituted ring attached to a pyrazole is not a common strategy. york.ac.ukorganic-chemistry.org Potential reactions such as free-radical halogenation would likely be unselective and could also affect the pyrazole ring and its substituents. As such, the oxan-4-yl moiety is typically considered an inert scaffold in the context of derivatizing the pyrazole core of this compound.
Multi-Component Reactions Involving this compound as a Building Block
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. publish.csiro.au 5-Aminopyrazoles are exceptionally useful building blocks in MCRs due to the presence of multiple nucleophilic centers (the N1-atom, the exocyclic 5-amino group, and the C4-carbon). nih.gov In this compound, the nucleophilic C4 position is blocked, which directs the reactivity towards the amino group and the ring nitrogen.
This specific reactivity makes the compound an ideal precursor for the synthesis of fused heterocyclic systems. A primary application is in the synthesis of pyrazolo[1,5-a]pyrimidines through condensation with β-dicarbonyl compounds or their equivalents. bme.hu The reaction typically proceeds via initial condensation of the 5-amino group with one of the carbonyls, followed by intramolecular cyclization involving the N1-atom of the pyrazole ring. researchgate.net
Similarly, 5-aminopyrazoles are used to construct pyrazolo[3,4-b]pyridine derivatives. nih.govbeilstein-journals.org These MCRs often involve the reaction of the 5-aminopyrazole with an aldehyde and an active methylene (B1212753) compound, such as a β-diketone or a malononitrile derivative. nih.govresearchgate.net The exocyclic amino group and the C4-carbon of the pyrazole typically participate in the formation of the new pyridine (B92270) ring. Since the C4 position in the title compound is substituted, the reaction pathways may be altered, but the high nucleophilicity of the amino group remains a key driver for these transformations.
Table 2: Representative Multi-Component Reactions with 5-Aminopyrazole Analogues
| 5-Aminopyrazole Analogue | Other Reactants | Product Type | Reference |
|---|---|---|---|
| 5-Amino-3-(methylthio)-1H-pyrazole | Ethyl acetoacetate, Aromatic aldehydes | Pyrazolo[3,4-b]pyridines | publish.csiro.au |
| 5-Amino-3-methyl-1-phenylpyrazole | Isatin, α-Cyanoacetic ester | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | beilstein-journals.org |
| 5-Aminopyrazoles | Arylglyoxals, Cyclic 1,3-diones | Pyrazolo[3,4-e]indolizines | nih.govbeilstein-journals.org |
| 5-Amino-3-hydroxypyrazoles | Salicylic aldehydes, Acetylacetic ester | Chromeno[4,3-d]pyrazolo[3,4-b]pyridines | nih.gov |
Green Chemistry Approaches to Derivatization Reactions
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. acs.org The derivatization of pyrazoles, particularly through MCRs, is well-suited to these approaches. Key green strategies include the use of alternative energy sources, environmentally benign solvents, and reusable catalysts.
Ultrasonic and Microwave Irradiation: Ultrasound and microwave-assisted synthesis have emerged as effective methods for accelerating the synthesis of pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines and pyrano[2,3-c]pyrazoles. bme.hutandfonline.comtandfonline.com These techniques often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov
Green Solvents and Catalysts: Water is an ideal green solvent due to its low cost, non-toxicity, and safety. Many MCRs for the synthesis of pyrazole-fused heterocycles have been successfully performed in water or aqueous ethanol. ut.ac.irnih.gov These reactions are often facilitated by eco-friendly catalysts. For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved using catalysts like ZnO-NiO-Fe3O4 nanocomposites or preheated fly-ash in aqueous media. tandfonline.comut.ac.ir The use of deep eutectic solvents (DES) also represents a green alternative for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in
Table 3: Examples of Green Synthetic Methods for Pyrazole Derivatives
| Reaction Type | Green Method | Conditions | Product Type | Reference |
|---|---|---|---|---|
| MCR of 5-aminopyrazoles | Ultrasound Irradiation | KHSO4, Aqueous ethanol | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | bme.hu |
| MCR of 3-methyl-1H-pyrazol-5-ol | Ultrasound Irradiation | ZnO-NiO-Fe3O4 nanocomposite, Aqueous ethanol | 6-Amino-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | tandfonline.comtandfonline.com |
| MCR of pyrazolone | Catalyst in Water | Preheated fly-ash, Water, 70-80°C | Dihydropyrano[2,3-c]pyrazoles | ut.ac.ir |
| MCR of 5-aminopyrazole | Catalyst-free | Water, Ultrasonic irradiation | Pyrano[2,3-c]pyrazoles | rsc.org |
Computational Chemistry and Theoretical Studies of 4 Methyl 1 Oxan 4 Yl 1h Pyrazol 5 Amine
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricate details of molecular systems. eurasianjournals.comtandfonline.com These methods allow for the accurate determination of a molecule's three-dimensional structure and the distribution of its electrons, which are key to its chemical behavior.
The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For a flexible molecule like 4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine, which contains a rotatable oxane ring, this process also involves a conformational analysis to identify the lowest energy conformers.
Theoretical studies on pyrazole (B372694) derivatives often employ DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to perform geometry optimization. mdpi.com For this compound, the oxane ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituent on the pyrazole ring can be in either an axial or equatorial position. Computational calculations would reveal that the equatorial conformation is likely more stable due to reduced steric hindrance.
The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. While specific experimental data for the title compound is not available, theoretical calculations for similar pyrazole structures provide expected values. For instance, the pyrazole ring is anticipated to be nearly planar, a characteristic feature of its aromaticity.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Equatorial Conformer) This data is illustrative and based on typical values for similar molecular fragments calculated by DFT methods.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.38 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.41 | |
| C4-C5 | 1.39 | |
| C5-N (amine) | 1.37 | |
| Bond Angle (°) | C5-N1-N2 | 112.5 |
| N1-N2-C3 | 105.0 | |
| N2-C3-C4 | 111.0 | |
| C3-C4-C5 | 107.5 | |
| Dihedral Angle (°) | C5-N1-C(oxane)-C(oxane) | ~180 (for equatorial) |
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed over the pyrazole ring system. Computational studies on similar aminopyrazole derivatives have shown that the HOMO-LUMO gap can provide insights into their chemical reactivity and electronic transitions. researchgate.netnih.gov
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound This data is illustrative and based on typical values for similar molecular fragments calculated by DFT methods.
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.50 |
| HOMO-LUMO Energy Gap (ΔE) | 5.35 |
From these energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness, further characterizing the molecule's reactivity profile.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. asrjetsjournal.orgdeeporigin.comproteopedia.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor).
For this compound, the MEP map would likely show the most negative potential (red) localized on the nitrogen atoms of the pyrazole ring and the lone pair of the amino group, indicating these are the most probable sites for electrophilic attack. The hydrogen atoms of the amino group and the C-H bonds would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. The oxygen atom of the oxane ring would also show a region of negative potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Spectroscopic Property Predictions Using Computational Models
Computational chemistry also allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a good degree of accuracy. asrjetsjournal.orgresearchgate.netbohrium.com These predictions are highly dependent on the accuracy of the optimized molecular geometry.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrazole ring, the methyl group, the amino group, and the oxane ring. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. By comparing the calculated chemical shifts with experimental data (if available), the proposed structure can be confirmed. Even without experimental data, the predicted spectrum serves as a valuable reference.
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This data is illustrative and based on typical values for similar molecular fragments calculated by GIAO-DFT methods.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Proton | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C3 | 148.5 | H3 | 7.30 |
| C4 | 105.0 | - | - |
| C5 | 140.2 | - | - |
| C-CH₃ | 12.5 | -CH₃ | 2.15 |
| C(oxane)-N | 55.0 | CH(oxane)-N | 4.20 |
| C(oxane) adjacent | 35.0 | CH₂(oxane) adjacent | 2.00 (eq), 1.80 (ax) |
| C(oxane) remote | 67.0 | CH₂(oxane) remote | 3.90 (eq), 3.40 (ax) |
| - | - | -NH₂ | 4.50 (broad) |
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations can predict the vibrational spectrum, which helps in the assignment of experimental IR bands to specific molecular motions. These calculations are typically performed at the same level of theory as the geometry optimization.
For this compound, the calculated IR spectrum would show characteristic frequencies for the N-H stretching of the amino group, C-H stretching of the methyl and oxane groups, C=C and C=N stretching of the pyrazole ring, and C-O stretching of the oxane ring. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.
Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound This data is illustrative and based on typical values for similar molecular fragments calculated by DFT methods.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H stretch (asymmetric) | 3450 | Amino group |
| N-H stretch (symmetric) | 3350 | Amino group |
| C-H stretch (aromatic) | 3100 | Pyrazole ring |
| C-H stretch (aliphatic) | 2950-2850 | Methyl and Oxane groups |
| C=N / C=C stretch | 1620-1500 | Pyrazole ring stretching |
| N-H bend | 1600 | Amino group scissoring |
| C-O-C stretch | 1100 | Oxane ring ether linkage |
Reaction Mechanism Modeling and Transition State Characterization
Understanding the synthetic pathways to this compound at a molecular level is crucial for optimizing reaction conditions and improving yields. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction mechanisms. researchgate.netresearchgate.net These methods allow for the detailed characterization of the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.
The synthesis of 5-aminopyrazole derivatives, such as the target compound, often involves the cyclocondensation of precursors like β-ketonitriles with hydrazine (B178648) derivatives. semanticscholar.orgnih.govbeilstein-journals.org A computational study would model this process by:
Optimizing Geometries: Calculating the most stable three-dimensional structures of reactants, intermediates, and products.
Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency. researchgate.net
Mapping Reaction Pathways: Connecting the reactants, transition states, and products to construct a complete profile of the reaction mechanism, such as a Michael addition followed by cyclization and aromatization. semanticscholar.org
For instance, DFT calculations have been successfully used to elucidate the isomerization mechanism of N-nitropyrazole during the synthesis of energetic salts, demonstrating the predictive power of these methods in understanding complex reaction pathways. mdpi.com
An energy profile diagram visually represents the energy changes that occur during a chemical reaction. By calculating the relative energies (typically Gibbs Free Energy, ΔG, or electronic energy) of all stationary points (reactants, intermediates, transition states, and products), a reaction's feasibility and kinetics can be predicted.
Table 1: Hypothetical Energy Profile for a Pyrazole Ring Formation Step
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials (e.g., β-ketoenamine + hydrazine) | 0.0 |
| TS1 | Transition State for nucleophilic attack | +18.5 |
| Intermediate 1 | Cyclized, non-aromatic intermediate | -5.2 |
| TS2 | Transition State for dehydration/aromatization | +12.3 |
| Product | 5-Aminopyrazole ring | -25.0 |
This table is illustrative and does not represent experimental data for the title compound.
The choice of solvent can dramatically influence reaction outcomes by selectively stabilizing or destabilizing reactants, intermediates, and transition states. Computational models account for these interactions in several ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but can capture specific interactions like hydrogen bonding that are crucial in protic solvents.
Studies on pyrazole synthesis have shown that solvent choice can control regioselectivity. For example, the reaction of CF3-ynones with hydrazines yields different isomers depending on whether a polar protic solvent (like hexafluoroisopropanol) or a polar aprotic solvent (like DMSO) is used. nih.gov Computational modeling can explain these observations by calculating the energy profiles in different solvent environments, revealing which pathway is favored in each case.
Molecular Docking and Dynamics Simulations for Material Science Applications
While molecular docking and dynamics (MD) are widely used in drug discovery, their application extends to material science, where they can predict how molecules interact with surfaces or assemble into larger structures. nih.govresearchgate.net For a compound like this compound, these simulations could explore its potential in advanced materials.
Potential Applications in Material Science:
Corrosion Inhibitors: Pyrazole derivatives are known to act as corrosion inhibitors. Molecular docking could be used to simulate the interaction of the pyrazole molecule with a metal surface (e.g., steel), predicting its binding affinity and orientation. MD simulations could then model the behavior of a layer of these molecules on the surface in a corrosive environment, assessing the stability and protective quality of the film.
Energetic Materials: Many nitrogen-rich heterocyclic compounds, including pyrazoles, are investigated as energetic materials. researchgate.netrsc.orgsemanticscholar.org MD simulations can be used to predict material properties like density, thermal stability, and mechanical sensitivity by modeling the crystal lattice and its response to temperature and pressure changes.
Coordination Polymers and Frameworks: The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. researchgate.netbohrium.com MD simulations can be used to study the self-assembly and stability of metal-organic frameworks (MOFs) or coordination polymers incorporating the title compound as a ligand, which could have applications in catalysis or gas storage.
QSAR Studies for Non-Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of compounds with a specific activity or property. imist.mafrontiersin.org While commonly applied to biological activities, the QSAR methodology is equally applicable to non-biological endpoints relevant to material science. mdpi.com
For a series of pyrazole derivatives including this compound, a QSAR model could be developed to predict properties such as:
Thermal Stability: The decomposition temperature is a critical parameter for many materials, including polymers and energetic materials. researchgate.net
Photophysical Properties: Properties like absorption/emission wavelengths or quantum yield could be modeled for applications in dyes or sensors.
Detonation Performance: For energetic materials, properties like detonation velocity and pressure can be correlated with structural descriptors. rsc.org
To build a QSAR model, one first calculates a range of molecular descriptors for each compound in a series. These can include:
Topological: Descriptors related to the 2D connectivity of the molecule.
Geometrical: Descriptors based on the 3D structure, such as molecular surface area or volume.
Electronic: Descriptors like dipole moment, partial charges on atoms, or HOMO/LUMO energies. researchgate.net
Physicochemical: Properties like the octanol-water partition coefficient (LogP).
A mathematical equation is then generated using statistical methods (e.g., multiple linear regression) to link a selection of these descriptors to the measured property.
Table 2: Example Molecular Descriptors for a Hypothetical QSAR Model
| Descriptor | Type | Potential Correlation |
|---|---|---|
| Molecular Weight (MW) | Geometrical | Related to density and volatility |
| LogP | Physicochemical | Related to solubility and surface adhesion |
| HOMO-LUMO Gap | Electronic | Related to chemical reactivity and stability researchgate.net |
| Number of N-atoms | Topological | Related to heat of formation in energetic materials |
| Dipole Moment | Electronic | Related to intermolecular interactions and crystal packing |
A resulting hypothetical QSAR equation might look like: Decomposition Temperature = c0 + (c1 * HOMO-LUMO Gap) - (c2 * Dipole Moment) + (c3 * Number of N-atoms)
Such a model, once validated, could be used to predict the properties of newly designed pyrazole derivatives before their synthesis, guiding the development of novel functional materials.
Precursors, Intermediates, and Analogues in the Synthesis of 4 Methyl 1 Oxan 4 Yl 1h Pyrazol 5 Amine
Synthesis and Functionalization of Key Pyrazole (B372694) Precursors
The construction of the pyrazole core of 4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine relies on well-established principles of heterocyclic chemistry, primarily the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a suitable equivalent.
Substituted Hydrazines and 1,3-Diketone Equivalents
The most common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of substituted hydrazines with β-ketonitriles. nih.govbeilstein-journals.org In the context of this compound, the key precursors are (oxan-4-yl)hydrazine and a 1,3-dicarbonyl equivalent that can provide the 4-methyl and 5-amino functionalities. A highly suitable 1,3-dicarbonyl equivalent for this purpose is acetoacetonitrile (3-oxobutanenitrile).
The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine on the nitrile carbon leads to the formation of the 5-aminopyrazole ring. beilstein-journals.org The regioselectivity of this cyclization is a critical aspect, as the substituted nitrogen of the hydrazine can potentially attack either electrophilic center.
| Reactant 1 | Reactant 2 | Key Reaction Type | Product |
| Substituted Hydrazine | 1,3-Diketone | Condensation | Substituted Pyrazole |
| (Oxan-4-yl)hydrazine | Acetoacetonitrile | Cyclocondensation | This compound |
Development of Novel Building Blocks for Pyrazole Annulation
To enhance the efficiency and diversity of pyrazole synthesis, various novel building blocks have been developed as alternatives to simple 1,3-diketones. These include enaminonitriles and ketene (B1206846) dithioacetals, which offer modified reactivity and can be used to introduce a wider range of substituents onto the pyrazole ring. sapub.org For the synthesis of the target molecule, the use of 3-amino-2-butenenitrile, an enamine equivalent of acetoacetonitrile, could also be envisioned. The reaction with (oxan-4-yl)hydrazine would proceed via a Michael addition followed by cyclization and elimination of ammonia.
Preparation and Derivatization of Oxan-4-yl Containing Intermediates
Efficient Routes to 4-Substituted Tetrahydropyranols and Halides
The synthesis of (oxan-4-yl)hydrazine typically starts from commercially available and relatively inexpensive precursors such as tetrahydropyran-4-one or 4-hydroxytetrahydropyran. One efficient route involves the conversion of 4-hydroxytetrahydropyran to a better leaving group, such as a tosylate or a halide. For instance, treatment of 4-hydroxytetrahydropyran with p-toluenesulfonyl chloride in the presence of a base yields tetrahydropyran-4-yl tosylate.
Alternatively, 4-halotetrahydropyrans can be prepared through various halogenation reactions. These halogenated intermediates can then be displaced by hydrazine to form the desired (oxan-4-yl)hydrazine. A direct synthesis of (tetrahydro-pyran-4-yl)-hydrazine has been reported from tetrahydro-2H-pyran-4-yl methanesulfonate (B1217627) by reaction with hydrazine.
| Starting Material | Reagent | Product |
| 4-Hydroxytetrahydropyran | p-Toluenesulfonyl chloride | Tetrahydropyran-4-yl tosylate |
| Tetrahydropyran-4-yl tosylate | Hydrazine | (Oxan-4-yl)hydrazine |
| Tetrahydro-2H-pyran-4-yl methanesulfonate | Hydrazine | (Tetrahydro-pyran-4-yl)-hydrazine |
Structure-Activity Relationships (SAR) from a Synthetic Perspective for Pyrazole-Based Systems
The structure of the reactants, particularly the substituents on both the hydrazine and the 1,3-dicarbonyl equivalent, plays a significant role in determining the outcome of the pyrazole synthesis. This is often discussed in terms of structure-activity relationships (SAR) from a synthetic, rather than a biological, perspective.
Impact of Substituent Variation on Reaction Efficiency and Selectivity
The regioselectivity of the reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound is a well-studied phenomenon. The outcome is influenced by both electronic and steric factors. In the case of (oxan-4-yl)hydrazine, the tetrahydropyran (B127337) ring is a non-aromatic, sterically bulky, and electron-donating alkyl-type substituent.
When reacting with acetoacetonitrile, the more nucleophilic nitrogen of the (oxan-4-yl)hydrazine (the one bearing the oxanyl group) is expected to preferentially attack the more electrophilic carbonyl carbon. However, the subsequent cyclization step determines the final regiochemical outcome. Generally, for alkylhydrazines reacting with β-ketonitriles, the reaction often favors the formation of the 1-substituted-5-aminopyrazole isomer. This is attributed to the thermodynamic stability of the intermediate hydrazone and the transition state leading to the final product. The presence of the bulky oxan-4-yl group can further influence this selectivity by sterically directing the cyclization pathway.
The methyl group at the 4-position of the resulting pyrazole originates from the acetyl group of acetoacetonitrile. The placement of this group is determined by the structure of the 1,3-dicarbonyl precursor. Variations in the 1,3-dicarbonyl component would allow for the synthesis of analogues with different substituents at the 4-position, which could be used to probe the impact of this group on the properties of the final compound.
Comparison with other N-Heterocyclic Substituents at N1
The substituent at the N1 position of the pyrazole ring is a critical determinant of a molecule's physicochemical properties and biological activity. In this compound, this position is occupied by a non-aromatic, saturated oxane (tetrahydropyran) ring. The nature of this N1-substituent profoundly influences factors such as solubility, receptor binding affinity, and metabolic stability. A comparative analysis with other heterocyclic systems at this position provides insight into structure-activity relationships (SAR).
The influence of the N1 substituent is multifaceted, involving electronic effects, steric bulk, and the potential for hydrogen bonding. nih.govresearchgate.net For instance, replacing the saturated oxane ring with aromatic heterocyclic systems can introduce π-stacking interactions and alter the electron distribution within the pyrazole core.
A study on pyrazole analogs highlighted that substitutions on the pyrazole ring are crucial for their diverse molecular interactions and pharmacological efficacy. nih.gov For example, N1-substituents like 3-chlorophenyl and 3-chloro-4-fluorophenyl have been shown to optimize the antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1). nih.gov While these are not heterocycles, they demonstrate the significant impact of the N1-substituent's electronic nature.
Naturally occurring pyrazoles, such as those isolated from watermelon seeds, feature N-heterocyclic substituents like 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole, showcasing nature's use of such linkages. nih.gov
The table below summarizes a theoretical comparison of different N-heterocyclic substituents at the N1 position, contrasting them with the existing oxane group based on general medicinal chemistry principles.
| Substituent at N1 | Heterocycle Class | Key Properties & Potential Impact |
| Oxan-4-yl (Existing) | Saturated (Aliphatic) | Flexible, increases solubility, acts as a hydrogen bond acceptor. |
| Piperidin-4-yl | Saturated (Aliphatic) | Introduces a basic nitrogen atom, allowing for salt formation and potential for new hydrogen bonding interactions. |
| Thian-4-yl | Saturated (Aliphatic) | Sulfur atom can alter lipophilicity and metabolic profile compared to the oxygen in oxane. |
| Pyridin-4-yl | Aromatic | Introduces aromaticity, potential for π-stacking, and a basic nitrogen for key interactions with biological targets. |
| Thiophen-3-yl | Aromatic | Aromatic, electron-rich ring can engage in different electronic interactions compared to pyridine (B92270) or phenyl rings. |
| Furan-3-yl | Aromatic | Oxygen atom in the aromatic ring can act as a hydrogen bond acceptor, influencing orientation in binding pockets. |
| Pyrazol-4-yl | Aromatic | Creates a bis-pyrazole structure, potentially enhancing binding affinity through multiple interaction points. |
Libraries of Structural Analogues and Homologs of this compound
In modern medicinal chemistry, the synthesis of compound libraries containing structural analogues and homologs is a cornerstone of drug discovery. mdpi.com These libraries allow for systematic exploration of the chemical space around a lead compound to optimize its properties. While a specific library for this compound is not extensively documented in public literature, the synthetic routes to 5-aminopyrazoles are well-established, providing a clear blueprint for generating such a library. nih.govbeilstein-journals.org
The generation of analogues for this compound would typically involve a combinatorial approach, modifying three key components:
The N1-Substituent: As discussed in the previous section, the oxan-4-yl group can be replaced with a diverse set of cyclic and acyclic moieties. This is often achieved by reacting the core 3-methyl-1H-pyrazol-5-amine intermediate with various aldehydes (via reductive amination) or alkyl halides.
The C4-Substituent: The methyl group at the C4 position can be substituted with other alkyl groups, halogens, or functional groups to probe steric and electronic requirements.
The C5-Amine: The primary amine at the C5 position can be acylated, alkylated, or used as a handle to build more complex structures, such as fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines). researchgate.net
The synthesis of pyrazole derivatives often employs multicomponent reactions, which are highly efficient for creating large libraries of compounds. beilstein-journals.org For example, a three-component reaction involving a hydrazine derivative, a β-ketonitrile, and another electrophile can rapidly generate a diverse set of substituted pyrazoles.
The table below outlines a potential strategy for creating a focused library of analogues based on the this compound scaffold.
| Scaffold Position | Parent Group | Example Modifications for Library | Synthetic Strategy |
| N1 | Oxan-4-yl | Cyclohexyl, Piperidin-4-yl, Benzyl, 2-(Morpholino)ethyl | Reaction of 4-methyl-1H-pyrazol-5-amine with corresponding aldehydes/ketones (reductive amination) or halides. |
| C4 | Methyl | Ethyl, Propyl, Cyclopropyl, H, Cl, Br | Start from different β-ketonitriles in the initial pyrazole synthesis. |
| C5 | Amine (-NH₂) | Acetamide, Sulfonamide, N-Methylamine, Pyrrolidine | Acylation, sulfonylation, or reductive amination of the final 5-aminopyrazole product. |
By systematically varying these positions, researchers can generate a comprehensive library of analogues to perform detailed structure-activity relationship (SAR) studies, ultimately leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. The versatility of pyrazole chemistry makes this scaffold particularly amenable to such library-based discovery efforts. nih.govscirp.org
Advanced Analytical Methodologies for 4 Methyl 1 Oxan 4 Yl 1h Pyrazol 5 Amine Research
Chromatographic Techniques for Purity Profiling and Separation
Chromatography is a cornerstone for the separation and purity assessment of 4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine. The selection of a specific technique is contingent on the sample matrix, the required resolution, and the scale of the analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the purity profiling of pyrazole (B372694) derivatives. Reversed-phase HPLC (RP-HPLC) is particularly suitable for a compound with the polarity of this compound. A validated RP-HPLC method for a pyrazoline derivative, a structurally related compound, utilized a C18 column with an isocratic mobile phase consisting of 0.1% trifluoroacetic acid and methanol (20:80 v/v) . Detection was carried out using a UV/Visible detector at 206 nm . For this compound, a similar approach could be optimized.
The choice of detector is critical for sensitivity and selectivity. Common detectors include:
UV-Vis Detector: Suitable for compounds with a chromophore, which pyrazole derivatives possess. The wavelength of maximum absorbance (λmax) would need to be determined for optimal sensitivity.
Mass Spectrometry (MS) Detector: Provides structural information and allows for the identification of impurities and degradation products, even at trace levels. An LC-MS/MS method can offer high selectivity and sensitivity for complex matrices mdpi.com.
Photodiode Array (PDA) Detector: Acquires the entire UV-Vis spectrum of the eluting peaks, which is useful for peak purity assessment and method development.
A typical HPLC method for purity analysis would be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) .
Table 1: Illustrative HPLC Parameters for Analysis of Pyrazole Derivatives
| Parameter | Example Condition |
| Column | C18 (e.g., 150mm x 4.6mm, 5µm) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic modifier (e.g., methanol or acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 ± 2ºC |
| Injection Volume | 5.0 µL |
| Detection | UV at a specific wavelength (e.g., 206 nm) or MS |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally employed for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. However, derivatization to form more volatile and stable analogs can facilitate GC analysis. For instance, trimethylsilyl (TMS) derivatives of structurally similar pyranopyrazoles have been successfully analyzed by GC/MS nist.gov. This approach involves reacting the analyte with a silylating agent to replace active hydrogens with TMS groups, thereby increasing volatility nist.gov.
The GC-MS technique is particularly powerful as it combines the separation capabilities of GC with the identification power of MS, allowing for the characterization of fragmentation patterns of the derivatives nist.gov.
Table 2: Potential GC-MS Parameters for Derivatized this compound
| Parameter | Example Condition |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | Fused silica capillary column (e.g., VF-5ms, 15m x 250µm x 0.25µm) nist.gov |
| Injection Port Temp. | 280°C nist.gov |
| Oven Program | Initial hold at 50°C, followed by a temperature ramp to 300°C nist.gov |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
Preparative Chromatography for Scale-Up Purification
For the isolation of larger quantities of pure this compound, preparative chromatography is the method of choice. This technique utilizes larger columns and higher flow rates than analytical HPLC to separate milligrams to grams of the compound. The principles of separation are the same as in analytical HPLC, and method development often begins at the analytical scale and is then scaled up. Flash chromatography is another common preparative technique that can be used for purification amazonaws.com. The selection of the stationary and mobile phases is crucial for achieving the desired purity and yield.
Quantitative Analysis of this compound in Complex Chemical Matrices
Accurate quantification of this compound in various matrices, such as reaction mixtures or biological samples, is essential for many research applications.
Spectrophotometric Methods
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region juniperpublishers.com. The pyrazole ring system provides the necessary chromophore for this type of analysis taylorfrancis.com. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte juniperpublishers.com.
For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. It is important to note that this method is susceptible to interference from other components in the matrix that also absorb at the analytical wavelength americanpharmaceuticalreview.com.
Chromatographic Quantification Techniques
Chromatographic techniques, particularly HPLC with UV or MS detection, are highly specific and sensitive methods for the quantification of this compound in complex mixtures.
For quantification using HPLC-UV, a calibration curve is generated by plotting the peak area of the analyte against the concentration of the standard solutions. The concentration of the analyte in the sample is then calculated from its peak area using the calibration curve. The use of an internal standard is often recommended to improve the precision and accuracy of the method.
When using LC-MS for quantification, a similar approach is followed, but instead of monitoring UV absorbance, a specific mass-to-charge ratio (m/z) corresponding to the analyte is monitored. This provides a high degree of selectivity and sensitivity, making it suitable for trace analysis in complex matrices.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as oxygen, O) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized molecule like this compound and confirming its stoichiometric composition. researchgate.netasianpubs.orgorientjchem.org
The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.
For this compound, with a molecular formula of C₉H₁₅N₃O, the theoretical elemental composition can be calculated based on its atomic weights. The experimental results from the elemental analyzer should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the elemental integrity and purity of the synthesized compound. chemrxiv.org A significant deviation between the theoretical and found values may suggest the presence of impurities or an incorrect structural assignment.
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
|---|---|---|---|
| Carbon (C) | 54.80 | 54.75 | -0.05 |
| Hydrogen (H) | 7.67 | 7.71 | +0.04 |
| Nitrogen (N) | 21.30 | 21.25 | -0.05 |
| Oxygen (O) | 8.11 | 8.29 | +0.18 |
Hyphenated Techniques (GC-MS, LC-MS/MS) for Impurity Profiling
Impurity profiling, the identification and quantification of unwanted chemicals in active pharmaceutical ingredients (APIs), is a critical regulatory requirement to ensure drug safety and efficacy. thermofisher.comnih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the most powerful tools for this purpose. ijprajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile impurities. resolvemass.ca For this compound, GC-MS can be used to detect and identify residual solvents from the synthesis process, as well as thermally stable starting materials or by-products. ijpsonline.com The gas chromatograph separates the components of the sample mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides mass information for each separated component, enabling its identification through library matching or spectral interpretation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone of modern impurity profiling for non-volatile and thermally labile compounds. ijpsonline.com This technique combines the high-resolution separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. ijprajournal.com An LC-MS/MS method would be developed to separate this compound from potential process-related impurities and degradation products. The mass spectrometer can then provide accurate mass measurements to determine the elemental composition of an unknown impurity and its fragmentation pattern (MS/MS), which is crucial for structural elucidation. nih.gov The high sensitivity of LC-MS/MS allows for the detection and quantification of impurities at trace levels, ensuring compliance with stringent regulatory guidelines such as those from the International Council for Harmonisation (ICH). resolvemass.ca
Potential Applications of 4 Methyl 1 Oxan 4 Yl 1h Pyrazol 5 Amine in Chemical Science Non Biological
Role as a Ligand in Coordination Chemistry and Catalysis
The aminopyrazole moiety is a well-established coordinating agent in inorganic and organometallic chemistry. Pyrazole (B372694) and its derivatives are known to act as excellent chelating agents for transition metals. mdpi.comresearchgate.net The nitrogen atoms of the pyrazole ring and the exocyclic amine group in 4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine can act as donor sites, allowing the molecule to function as a bidentate or monodentate ligand.
The structure of this compound contains two adjacent nitrogen atoms within the pyrazole ring and an amino group at the C5 position. This arrangement is conducive to forming stable chelate rings with transition metal ions.
Bidentate N,N'-Chelation: The lone pair of electrons on the pyridine-type nitrogen (N2) of the pyrazole ring and the lone pair on the exocyclic amino group can simultaneously coordinate to a single metal center. This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.
Bridging Ligand: The molecule could also act as a bridging ligand, connecting two or more metal centers. For example, the pyrazole N2 and the amino group could bind to one metal, while the pyrazole N1 (after deprotonation) binds to another, leading to the formation of coordination polymers.
Numerous coordination complexes have been synthesized using pyrazole derivatives as ligands with various transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netresearchgate.net The specific coordination mode and the resulting geometry of the complex would depend on the metal ion, its oxidation state, the counter-ion, and the reaction conditions.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Potential Metal Centers | Resulting Structure |
| Monodentate | Pyrazole N2 | Various Transition Metals | Simple Complex |
| Bidentate Chelate | Pyrazole N2, Amino N | Co(II), Ni(II), Cu(II), Zn(II) | Mononuclear Complex |
| Bidentate Bridging | Pyrazole N1 (deprotonated), Amino N | Various Transition Metals | Polynuclear Complex / Coordination Polymer |
Transition metal complexes derived from pyrazole-based ligands have shown significant utility in homogeneous catalysis. nih.gov By forming stable yet reactive complexes, ligands based on this compound could potentially catalyze a variety of organic transformations.
The catalytic activity would stem from the ability of the metal center to activate substrates, with the ligand framework providing steric and electronic tuning. For instance, palladium complexes of N-heterocyclic ligands are workhorses in cross-coupling reactions. Similarly, rhodium or ruthenium complexes could be explored for hydrogenation or transfer hydrogenation reactions. The oxane substituent, while primarily influencing solubility, might also offer secondary coordination interactions or influence the steric environment around the metal center.
Integration into Novel Material Architectures
The functional groups present in this compound make it a promising candidate as a building block for advanced materials.
The primary amino group (-NH2) is a key functional handle for polymerization. It can readily participate in polycondensation or polyaddition reactions. For example:
Polyamides: Reaction with diacyl chlorides or dicarboxylic acids would yield polyamides, potentially with unique solubility properties conferred by the oxane ring.
Polyimides: A two-step reaction, first with a dianhydride to form a polyamic acid, followed by thermal or chemical cyclization, would lead to polyimides. These materials are known for their high thermal stability.
Polyureas: Reaction with diisocyanates would produce polyureas.
The rigid pyrazole core would be incorporated into the polymer backbone, likely imparting increased thermal stability and specific conformational preferences to the polymer chain.
Non-covalent interactions are fundamental to the construction of supramolecular architectures. mdpi.com The 5-aminopyrazole structure is well-suited for forming predictable, self-assembled structures through hydrogen bonding.
Hydrogen Bonding: The amino group is an excellent hydrogen bond donor, while the pyrazole N2 atom is a hydrogen bond acceptor. This donor-acceptor pattern can lead to the formation of dimers, chains, or more complex networks in the solid state. mdpi.comnih.gov The oxygen atom in the oxane ring can also act as a hydrogen bond acceptor. The interplay of these interactions plays a crucial role in stabilizing crystal structures and directing molecular assembly. mdpi.comconicet.gov.ar
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. mdpi.com
These self-assembly properties are critical in crystal engineering, where the goal is to design and synthesize crystalline solids with desired structures and properties. conicet.gov.ar
The pyrazole ring is a key structural element in many organic dyes and pigments, valued for its contribution to vibrant colors and high color strength. primachemicals.com Pyrazolone-based azo dyes, for example, are a significant class of commercial colorants. researchgate.netresearchgate.net
Although this compound itself is not a dye, it serves as an excellent precursor or coupling component for the synthesis of azo dyes. The primary amino group can be diazotized using nitrous acid to form a diazonium salt. nih.govuob.edu.ly This reactive intermediate can then be coupled with various electron-rich aromatic compounds (coupling components) like phenols, naphthols, or other active methylene (B1212753) compounds to produce a wide range of azo dyes with different colors and properties. nih.govrsc.org
The final color and photophysical properties of the resulting dye would be influenced by the electronic nature of the substituents on both the pyrazole ring and the coupling component, allowing for fine-tuning of the absorption and emission spectra. nih.govnih.gov Pyrazole-containing dyes have been investigated for their fluorescent properties and potential use as chemosensors. nih.govmdpi.com
Building Block in the Synthesis of Other Complex Organic Molecules
The this compound scaffold, characterized by its reactive amino group and pyrazole ring, is a valuable synthon for the construction of more complex molecular architectures, particularly fused heterocyclic systems. 5-Aminopyrazoles are known to be polyfunctional compounds with three primary nucleophilic sites, making them ideal for cyclization and cycloaddition reactions with various bielectrophiles. beilstein-journals.orgnih.gov
The amino group at the C5 position of the pyrazole ring can readily react with a variety of electrophiles, enabling the formation of amides, imines, and other functional groups. This reactivity is fundamental to its role as a building block. For instance, similar 5-aminopyrazole derivatives have been extensively used in multicomponent reactions (MCRs) to generate diverse and complex molecular structures in a single step. mdpi.comnih.govnih.gov These reactions are highly valued for their efficiency and atom economy.
One of the most significant applications of aminopyrazoles is in the synthesis of fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgnih.govnih.gov These fused systems are of great interest due to their presence in a wide range of biologically active compounds. The synthesis of such systems often involves the condensation of the 5-aminopyrazole with 1,3-dielectrophiles.
Table 1: Examples of Fused Heterocycles Synthesized from Aminopyrazole Derivatives
| Starting Aminopyrazole Derivative | Reagent(s) | Fused Heterocycle Product | Reference |
| 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxamide | Ethyl acetoacetate, Acetylacetone | Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | nih.gov |
| 5-aminopyrazole | Arylaldehyde, 2H-thiopyran-3,5(4H,6H)-dione | Tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridines | nih.gov |
| 5-aminopyrazole | Trifluoromethyl-β-diketones | 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | beilstein-journals.org |
The oxane moiety at the N1 position of this compound can also influence the solubility and conformational properties of the resulting complex molecules, which can be advantageous in various applications.
Precursor for Agrochemical Scaffolds
The pyrazole ring is a well-established pharmacophore in the agrochemical industry, present in numerous commercial pesticides. nih.govresearchgate.net Pyrazole-containing compounds are utilized as insecticides, fungicides, herbicides, and nematicides. The 5-aminopyrazole scaffold, in particular, serves as a crucial intermediate in the synthesis of many of these active ingredients.
Derivatives of 5-aminopyrazole have been incorporated into a variety of agrochemical structures. For example, the synthesis of novel insecticides has been achieved by modifying the pyrazole core. nih.govmdpi.com The amino group of 5-aminopyrazoles provides a convenient handle for introducing diverse substituents, allowing for the fine-tuning of the biological activity and physical properties of the resulting agrochemicals.
Several commercial insecticides, such as flubendiamide and chlorantraniliprole, which act on the ryanodine receptor in insects, contain heterocyclic scaffolds that can be conceptually linked to building blocks like aminopyrazoles. nih.gov The development of new insecticides often involves the synthesis of libraries of compounds based on a common scaffold, and this compound represents a potential starting point for such endeavors.
Table 2: Examples of Agrochemicals Containing a Pyrazole Moiety
| Agrochemical | Type | Target |
| Fipronil | Insecticide | GABA-gated chloride channel |
| Tebufenpyrad | Acaricide/Insecticide | Mitochondrial electron transport inhibitor |
| Tolfenpyrad | Insecticide | Mitochondrial electron transport inhibitor |
| Cyantraniliprole | Insecticide | Ryanodine receptor |
| Fenpyroximate | Acaricide | Mitochondrial electron transport inhibitor |
The structural features of this compound, including the methyl group and the oxane ring, could contribute to favorable properties such as metabolic stability and target affinity in potential agrochemical candidates.
Role in Advanced Chemical Sensing and Detection Technologies
In recent years, pyrazole derivatives have gained attention as versatile scaffolds for the development of chemical sensors, including colorimetric and fluorescent probes for the detection of various analytes. nih.govrsc.orgnih.govnih.govscispace.comchemrxiv.orgnih.gov The pyrazole ring system, with its multiple nitrogen atoms, can act as a chelating agent for metal ions. The 5-amino group provides a site for the attachment of signaling units (chromophores or fluorophores) or additional binding sites.
For instance, Schiff base ligands derived from aminopyrazoles have been shown to act as colorimetric sensors for metal ions like Cu(II). nih.govchemrxiv.org The binding of the metal ion to the pyrazole-based ligand can induce a color change, allowing for visual detection. The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the pyrazole ring.
Fluorescent sensors based on pyrazole and pyrazoline scaffolds have also been developed for the detection of metal ions such as Zn2+, Cd2+, Fe3+, and Fe2+. nih.govrsc.org These sensors often operate on a "turn-on" mechanism, where the fluorescence intensity increases significantly upon binding to the target ion. The design of these sensors takes advantage of the modular nature of pyrazole synthesis, allowing for the systematic variation of the substituents to optimize the sensing properties.
Table 3: Examples of Pyrazole-Based Chemical Sensors
| Sensor Type | Analyte | Principle of Detection | Reference |
| Colorimetric | Cu(II) | Formation of a colored complex | nih.govchemrxiv.org |
| Fluorescent "turn-on" | Zn(II), Cd(II) | Chelation-enhanced fluorescence | nih.govrsc.org |
| Fluorescent "turn-on" | Fe(III), Fe(II) | Chelation-enhanced fluorescence | nih.govrsc.org |
| Colorimetric | Anions | Hydrogen bonding interactions | dntb.gov.ua |
The this compound molecule could potentially be functionalized to create novel chemosensors. The amino group could be derivatized with a suitable signaling moiety, and the pyrazole and oxane components could participate in analyte binding, leading to new sensors with specific detection capabilities.
Future Research Directions and Emerging Trends in 4 Methyl 1 Oxan 4 Yl 1h Pyrazol 5 Amine Chemistry
Exploration of Sustainable and Green Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous solvents. benthamdirect.com The future of synthesizing 4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine is geared towards the adoption of green chemistry principles to minimize environmental impact. researchgate.netnih.gov Key areas of exploration include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the application of alternative energy sources like microwave and ultrasonic irradiation. benthamdirect.comnih.gov
Recent advancements in green chemistry have highlighted several sustainable strategies for pyrazole synthesis, such as multicomponent reactions in aqueous media, which offer high atom economy and reduced waste. researchgate.net For the synthesis of this compound, future research will likely focus on adapting these methods. The goal is to develop synthetic protocols that are not only efficient and high-yielding but also operationally simple and environmentally friendly. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazole Derivatives
| Parameter | Traditional Synthesis | Green Synthesis |
| Solvents | Often volatile organic compounds (VOCs) | Water, deep eutectic solvents, or solvent-free |
| Energy Source | Conventional heating | Microwave, ultrasound |
| Catalysts | Often homogeneous and difficult to recycle | Recyclable catalysts, biocatalysts |
| Reaction Time | Can be lengthy | Often significantly shorter |
| Yield | Variable | Often high to excellent |
| Environmental Impact | Higher | Lower |
Development of New Functional Materials Incorporating the Pyrazole Core
The unique structural features of the pyrazole nucleus make it an attractive scaffold for the development of novel functional materials. benthamdirect.com The incorporation of the this compound moiety into larger molecular architectures could lead to materials with tailored electronic, optical, or thermal properties. Research in this area will likely focus on synthesizing polymers, metal-organic frameworks (MOFs), and other advanced materials where the pyrazole derivative acts as a key building block.
Expansion of Reactivity Profiles for Diverse Derivatizations
Understanding and expanding the reactivity of this compound is crucial for synthesizing a diverse range of derivatives with potentially new applications. Future research will likely investigate the functionalization of different positions on the pyrazole ring and the oxane moiety. The amino group at the 5-position, for instance, serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions, leading to a wide array of novel compounds. nih.gov
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent/Condition | Potential Product |
| N-Acylation | Acyl chloride/base | Amide derivative |
| N-Alkylation | Alkyl halide/base | Secondary or tertiary amine |
| Diazotization | NaNO₂/HCl | Diazonium salt intermediate |
| Suzuki Coupling | Aryl boronic acid/Pd catalyst | Aryl-substituted pyrazole |
| Buchwald-Hartwig Amination | Aryl halide/Pd catalyst | N-Aryl derivative |
Advanced Computational Design of Analogues for Targeted Non-Biological Properties
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific properties. For this compound, density functional theory (DFT) and other computational methods can be employed to predict the geometric, electronic, and photophysical properties of its analogues. nih.govmdpi.com This in silico approach allows for the rapid screening of a large number of virtual compounds, saving significant time and resources compared to traditional experimental methods.
Future research will focus on using advanced computational models to design analogues with targeted non-biological properties, such as specific absorption and emission wavelengths for dye applications, or tailored electronic properties for use in organic electronics. nih.gov Molecular docking studies, while often used in a biological context, can also be adapted to predict the interaction of these molecules with surfaces or within crystal lattices, aiding in the design of new materials. rsc.org
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Prediction
Q & A
Q. Advanced Research Focus
- Intermediate Purification : Use column chromatography or recrystallization after each step to isolate high-purity intermediates (e.g., 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chlorides) .
- Green Chemistry : Replace toxic reagents (e.g., POCl₃) with biodegradable alternatives (e.g., polymer-supported catalysts) .
- Flow Chemistry : Continuous processing reduces reaction times and improves reproducibility for large-scale synthesis .
How does the oxan-4-yl substituent influence the compound’s physicochemical properties and receptor binding?
Advanced Research Focus
The oxan-4-yl group enhances:
- Solubility : The oxygen atom in the tetrahydropyran ring improves aqueous solubility compared to purely alkyl substituents .
- Conformational Rigidity : Restricts rotation, favoring bioactive conformations in receptor binding (e.g., σ₁ receptor antagonism) .
- Metabolic Stability : Resistance to oxidative degradation due to the saturated ring structure .
X-ray data show that the oxan-4-yl group participates in CH-π interactions with hydrophobic enzyme pockets, critical for antimitotic activity .
What analytical approaches resolve ambiguities in regiochemistry during pyrazole core formation?
Q. Advanced Research Focus
- NOESY NMR : Differentiates between 1,3- and 1,5-disubstituted pyrazoles by analyzing spatial proximity of substituents .
- Crystallographic Disorder Modeling : SHELX software (e.g., SHELXL) refines overlapping electron density for substituents like oxan-4-yl .
- Isotopic Labeling : ¹⁵N-labeled hydrazine precursors track nitrogen incorporation into the pyrazole ring .
How can researchers mitigate challenges in synthesizing enantiomerically pure derivatives?
Q. Advanced Research Focus
- Chiral Auxiliaries : Use (R)- or (S)-tetrahydrofuran-3-yl groups to induce asymmetry during cyclization .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers of racemic intermediates .
- Chiral HPLC : Separates enantiomers post-synthesis for pharmacological evaluation .
What are the limitations of current biological assays for evaluating pyrazole derivatives, and how can they be improved?
Q. Advanced Research Focus
- False Positives in Antimicrobial Assays : Address by counter-screening against non-pathogenic strains (e.g., E. coli vs. Pseudomonas aeruginosa) .
- Tubulin Polymerization Assays : Combine in vitro (sea urchin embryos) and in vivo (xenograft models) data to validate antimitotic activity .
- Dose-Response Curves : Use Hill slope analysis to distinguish between allosteric and competitive binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
